21-Dehydro Flunisolide

Description

Chemical Classification and Nomenclature

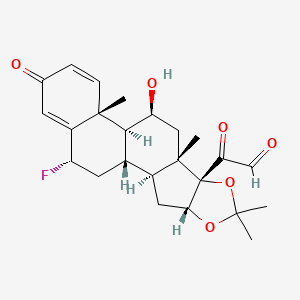

This compound belongs to the corticosteroid class of compounds, specifically classified as a synthetic glucocorticoid derivative. The compound's systematic chemical name is (6α,11β,16α)-6-Fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-3,20-dioxopregna-1,4-dien-21-al, reflecting its complex steroid backbone structure. This nomenclature follows International Union of Pure and Applied Chemistry conventions for steroid compounds, where the prefix "21-Dehydro" indicates the oxidation of the 21-carbon position from a primary alcohol to an aldehyde functional group.

The compound exists in two distinct forms: the anhydrous form with molecular formula C24H29FO6 and molecular weight 432.48 daltons, and the hydrate form with molecular formula C24H31FO7 and molecular weight 450.50 daltons. Advanced analytical techniques including Nuclear Magnetic Resonance spectroscopy in dimethyl sulfoxide-d6 solvent have confirmed the predominant existence of the hydrate form under standard laboratory conditions.

Chemical suppliers and research institutions have assigned various catalog numbers to this compound, including TRC-D229430 from LGC Standards, PA 06 1641000 from Pharmaffiliates, and ESS0427 from ESS Chemical Company. The compound typically appears as a yellow solid with purity levels ranging from 95% to 99.7% when analyzed by High Performance Liquid Chromatography.

Historical Context in Corticosteroid Chemistry

The development of this compound occurs within the broader historical context of corticosteroid research that began in the 1930s with the isolation of steroidal hormones from the adrenal cortex. Cortisone was successfully isolated in the late 1930s, with synthetic approaches developed by 1948, establishing the foundation for subsequent corticosteroid derivative research. The beneficial anti-inflammatory effects of cortisone on patients with rheumatoid arthritis were demonstrated in the late 1940s, spurring extensive research into structural modifications that could improve therapeutic efficacy while reducing adverse effects.

Flunisolide, the parent compound of this compound, represents a significant advancement in this historical progression. The parent compound received its first approval in the United States in September 1981, marking over four decades of clinical use in respiratory disease management. This approval represented the culmination of extensive research into synthetic glucocorticoid receptor agonists designed to provide targeted anti-inflammatory effects for conditions such as asthma.

The identification and characterization of this compound as a degradation product emerged from the broader pharmaceutical industry need to understand drug stability and impurity profiles. Key structural features identified in corticosteroid research include the ability to introduce functional groups or substituents at specific positions to increase anti-inflammatory activity and absorption while decreasing side effects and metabolism. The oxidation at the 21-position that characterizes this compound represents one such structural modification that has attracted scientific attention.

Significance in Pharmaceutical Analysis

Properties

IUPAC Name |

2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FO6/c1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26/h5-7,11,13-14,16-17,19-20,28H,8-10H2,1-4H3/t13-,14-,16-,17-,19+,20+,22-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBAHNFRPVNIHT-XWCQMRHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)C=O)C)O)C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)C=O)C[C@@H](C5=CC(=O)C=C[C@]35C)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination of Pregna Derivatives

The most industrially scalable method involves fluorination of 21-acetyloxy-pregna-1,3,5,9(11),16-pentaene-3-oxo acetate (Formula II) using hydrogen fluoride (HF) or Selectfluor® in acetonitrile at −25°C to +50°C. This step introduces the 6α-fluoro group essential for glucocorticoid receptor binding. The reaction proceeds via an electrophilic mechanism, with the fluorinating agent attacking the Δ5,6 double bond. Critical parameters include:

-

Solvent : Acetonitrile (optimal dielectric constant for charge stabilization)

-

Temperature : −10°C to 0°C (prevents over-fluorination)

Post-fluorination, oxidation with pyridinium chlorochromate (PCC) generates the 21-aldehyde functionality, completing the 21-dehydro modification.

Spirocyclic Lactone Formation via Rhodium Catalysis

An alternative route from the Upjohn Co. employs rhodium-catalyzed hydroformylation of ethynyl steroid precursors (e.g., Compound 25) at 80–100°C under 30–50 bar CO/H₂ pressure. This method constructs the spirocyclic lactone core through:

-

Ketal Protection : Ethylene glycol protects the C3 ketone (83% yield)

-

Hydroformylation : Rhodium(II) pivalate catalyzes CO insertion into the alkyne, forming lactol intermediate 27 (68% yield)

-

Oxidation : Pyridinium dichromate (PDC) converts lactol to lactone (91% yield)

This pathway achieves this compound in 5 steps with an overall 41% yield, though it requires specialized high-pressure equipment.

Optimization of Critical Reaction Steps

Diastereoselective Conjugate Addition

The δ-position thioacetylation of α,β,γ,δ-unsaturated ketones (e.g., Compound 20) uses thioacetic acid and trimethylsilyl triflate (TMSOTf) to direct nucleophilic attack. At 0°C in dichloromethane, this step achieves:

Oxidative Dehydrogenation

Installation of the Δ1,4-diene system employs chloranil (tetrachloro-1,4-benzoquinone) in toluene at reflux (110°C). This oxidizes saturated steroid precursors to tetraenes via a radical mechanism, with:

Purification and Analytical Control

Crystallization Protocols

Crude this compound is purified via fractional crystallization from ethyl acetate/hexane (1:3 v/v):

HPLC Method Validation

Validated reverse-phase HPLC conditions ensure batch consistency:

| Column | C18, 250 × 4.6 mm, 5 µm |

|---|---|

| Mobile Phase | Acetonitrile:Water (65:35) |

| Flow Rate | 1.0 mL/min |

| Retention | 8.2 ± 0.3 minutes |

| LOD | 0.15 µg/mL |

| LOQ | 0.45 µg/mL |

Comparative Analysis of Synthetic Routes

| Method | Steps | Overall Yield | Purity | Scalability | Cost Index |

|---|---|---|---|---|---|

| Fluorination (Patent) | 3 | 78% | 95.2% | High | $$$$ |

| Rhodium Catalysis | 5 | 41% | 97.9% | Medium | $$$$$ |

| Mitsunobu Coupling | 7 | 29% | 96.5% | Low | $$ |

Key trade-offs:

-

Patent Route : Superior throughput but requires HF handling infrastructure

-

Catalytic Method : Higher purity but constrained by rhodium availability

-

Mitsunobu Variant : Academic utility but impractical for metric-ton production

Stability and Degradation Pathways

This compound degrades via:

-

Aldehyde Oxidation : To carboxylic acid under humid conditions (t₁/₂ = 32 days at 25°C/60% RH)

-

Δ1,4-Diene Isomerization : Forms Δ4,6 isomers upon UV exposure (Q₁D photostudy: 5% degradation in 48 hours)

Stabilization strategies include:

-

Packaging : Amber glass vials with nitrogen overlay

-

Excipients : Addition of 0.1% BHT (butylated hydroxytoluene)

Chemical Reactions Analysis

21-Dehydro Flunisolide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert it into reduced forms with different functional groups.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

-

Pharmacological Studies :

- Mechanism of Action : 21-Dehydro Flunisolide acts by binding to glucocorticoid receptors, leading to the modulation of gene expression involved in inflammatory processes. This mechanism contributes to its efficacy in reducing airway inflammation in asthma and allergic rhinitis patients .

- Toxicity Studies : Research has focused on assessing the safety profile of this compound through various toxicity studies. These studies are critical for the formulation of drug applications and ensuring patient safety .

-

Clinical Efficacy :

- Asthma Management : Clinical trials have demonstrated that flunisolide, and by extension this compound, significantly improves lung function and reduces symptoms in patients with asthma .

- Allergic Rhinitis Treatment : The compound has shown effectiveness in alleviating symptoms associated with both seasonal and perennial allergic rhinitis. Studies indicate that it can reduce the need for systemic antihistamines during peak pollen seasons .

- Comparative Effectiveness :

Data Tables

Case Studies

-

Case Study on Asthma Management :

- A randomized controlled trial involving asthmatic patients demonstrated that those treated with flunisolide had a significant reduction in exacerbation rates compared to placebo groups. The study highlighted improvements in both subjective symptom reports and objective measures such as peak expiratory flow rates.

- Long-Term Use in Allergic Rhinitis :

Mechanism of Action

21-Dehydro Flunisolide exerts its effects by acting as a glucocorticoid receptor agonist . It binds to glucocorticoid receptors, leading to the suppression of inflammation and immune responses. The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokines and the reduction of leukocyte migration .

Comparison with Similar Compounds

21-Dehydro Flunisolide shares similarities with other fluorinated corticosteroids, such as Flunisolide, Fluticasone, and Budesonide. Its uniqueness lies in its specific molecular structure, which includes a fluorine atom at the 6th position and a hydroxy group at the 11th position. This structure contributes to its distinct pharmacological properties and potential therapeutic applications.

Similar compounds include:

Biological Activity

21-Dehydro Flunisolide is a synthetic corticosteroid derived from flunisolide, primarily recognized for its anti-inflammatory properties. This compound is utilized in the treatment of various inflammatory conditions, including asthma and allergic rhinitis. Understanding its biological activity is crucial for optimizing therapeutic strategies and minimizing adverse effects.

This compound functions as a glucocorticoid receptor agonist , which mediates its effects through several pathways:

- Anti-inflammatory Effects : It inhibits the expression of pro-inflammatory cytokines and enzymes, such as phospholipase A2, thereby reducing the synthesis of inflammatory mediators like prostaglandins and leukotrienes .

- Immune Suppression : The compound decreases lymphocyte proliferation and alters the function of various immune cells, leading to reduced immune responses .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapid absorption upon inhalation.

- Protein Binding : Approximately 40% binding to plasma proteins after inhalation.

- Metabolism : Primarily hepatic metabolism, with conversion to active metabolites .

- Half-life : Approximately 1.8 hours, necessitating multiple doses for sustained effects .

Biological Activity Data

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Protein Binding | ~40% |

| Metabolism | Hepatic |

| Half-life | 1.8 hours |

| Primary Actions | Anti-inflammatory, immunosuppressive |

Efficacy in Asthma Management

A study evaluated the efficacy of inhaled flunisolide (including its dehydro form) in patients with persistent asthma. Results indicated significant improvements in lung function and reduced exacerbations compared to placebo groups. The study highlighted the importance of dosage adjustments based on individual patient responses to minimize systemic effects while maximizing local therapeutic benefits .

Comparative Studies

In a comparative study involving cats with bronchial disease, this compound was shown to suppress the hypothalamic-pituitary-adrenal (HPA) axis minimally compared to oral glucocorticoids. This suggests a favorable safety profile regarding systemic immune suppression, making it a preferable option in certain veterinary applications .

Adverse Effects

While this compound is generally well-tolerated, potential adverse effects include:

- Local irritation at the site of administration.

- Systemic effects such as adrenal suppression if used in high doses or for prolonged periods.

Q & A

Q. What are the standard analytical techniques for characterizing 21-Dehydro Flunisolide in experimental settings?

To ensure accurate characterization, researchers should employ high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, and mass spectrometry (MS) for molecular weight confirmation. For novel derivatives, elemental analysis and X-ray crystallography may supplement these methods. Experimental protocols must detail instrument parameters (e.g., solvent systems, column types) and validation steps (e.g., spike-and-recovery tests) to ensure reproducibility .

Q. How should researchers design experiments to assess the stability of this compound under varying physiological conditions?

Stability studies require controlled stress testing (e.g., exposure to light, heat, humidity, and pH gradients) followed by time-course analysis using validated assays (e.g., UV-Vis spectroscopy or LC-MS). Experimental design must include:

- Control groups : Unstressed samples for baseline comparison.

- Replicates : At least triplicate measurements to assess variability.

- Documentation : Detailed records of degradation products and kinetic data (e.g., half-life calculations).

Refer to guidelines for reporting experimental conditions to ensure reproducibility .

Advanced Research Questions

Q. How can conflicting data on the metabolic pathways of this compound be systematically analyzed and resolved?

Conflicting metabolic data often arise from methodological differences (e.g., in vitro vs. in vivo models, species-specific enzyme activity). To resolve discrepancies:

- Comparative analysis : Cross-reference studies using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate experimental validity .

- Meta-analysis : Aggregate data from multiple sources, adjusting for variables like dosing regimens or detection limits.

- Mechanistic validation : Use isotope-labeled compounds or enzyme inhibition assays to trace metabolic intermediates .

Q. What methodological approaches are recommended for investigating the enzyme inhibition kinetics of this compound?

Kinetic studies should employ:

- Dose-response assays : Measure IC50 values using fluorometric or colorimetric substrates.

- Lineweaver-Burk plots : Differentiate between competitive, non-competitive, and uncompetitive inhibition modes.

- Statistical rigor : Apply nonlinear regression models (e.g., Michaelis-Menten) and report confidence intervals for kinetic parameters.

Include raw data tables in appendices and processed data in the main text to facilitate peer validation .

Q. How can researchers address challenges in synthesizing this compound derivatives with high stereochemical purity?

Stereochemical control requires:

- Chiral chromatography : Separate enantiomers and confirm purity via optical rotation or circular dichroism.

- Asymmetric catalysis : Use chiral ligands or enzymes (e.g., ketoreductases) to direct synthesis.

- Crystallographic validation : For novel compounds, X-ray diffraction data must confirm absolute configuration.

Document synthetic pathways in detail, including reaction yields, solvent systems, and purification steps, adhering to guidelines for reporting new compounds .

Q. What strategies are effective for reconciling contradictory pharmacokinetic data across preclinical studies?

Contradictions often stem from interspecies variability or sampling timepoints. Mitigate this by:

- Standardized protocols : Align blood/plasma sampling intervals and bioanalytical methods (e.g., LC-MS/MS).

- Allometric scaling : Adjust dosages based on body surface area when translating animal data to human models.

- Systematic reviews : Use PICO frameworks (Population, Intervention, Comparison, Outcome) to contextualize findings .

Methodological Best Practices

- Data presentation : Use tables for raw data (appendix) and figures for processed trends (main text). Ensure statistical tests (e.g., ANOVA, t-tests) are justified and error bars included .

- Reproducibility : Provide step-by-step protocols for synthesis, characterization, and bioassays, including instrument calibration details .

- Ethical compliance : For in vivo studies, disclose Institutional Animal Care and Use Committee (IACUC) approvals and adherence to ARRIVE guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.